molecular formula C6H8N2O2S2 B1438995 2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid CAS No. 874508-46-0

2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid

Cat. No. B1438995
M. Wt: 204.3 g/mol
InChI Key: HJGCGBONOSWMAT-UHFFFAOYSA-N
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Description

“2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid” is an organosulfide and amine derivative, carboxylic acid . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior. Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol .


Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The targeted bi-heterocyclic compounds were synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles (one after another), in DMF using LiH as base and activator .


Physical And Chemical Properties Analysis

The chemical formula of “2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid” is C5H6N2O2S, with a molecular weight of 158.18. It has a density of 1.367 (estimate), a melting point of 130°C (dec.) (lit.), a boiling point of 399.0±17.0 °C (Predicted), a flash point of 195.1°C, and a water solubility of 6.5 g/L (20 ºC) .

Scientific Research Applications

  • Synthesis and Stereochemistry in Medicinal Chemistry

    Rahman et al. (2005) describe the synthesis of novel compounds, including sulfanyl derivatives, from 10-undecenoic acid hydrazide, which are significant in stereochemistry and medicinal chemistry (Rahman et al., 2005).

  • Chemical Transformations and Derivative Formation

    The work by Nedolya et al. (2018) focuses on the transformations of 2-[(methoxy-2-oxoethyl)sulfanyl]-5,6-dihydropyridine under acid catalysis, highlighting the formation of derivatives of 1,3-thiazolo[3,2-a]pyridine (Nedolya et al., 2018).

  • Ninhydrin Reactions in Organic Chemistry

    Gein et al. (2019) discuss the synthesis of methyl 4-aryl-4-oxo-2-{4-[(1,3-thiazol-2-yl)-sulfamoyl]phenylamino}but-2-enoates and their reactions with ninhydrin, demonstrating the versatility of these compounds in organic chemistry (Gein et al., 2019).

  • Synthesis of Thiazole Carboxylates

    Žugelj et al. (2009) report on the synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, which are significant in the field of synthetic chemistry (Žugelj et al., 2009).

  • Ring-Closing Metathesis in Chemistry

    Bates et al. (2004) describe a new protocol for the synthesis of 2-heterocylylacetic acid derivatives via ring-closing metathesis, a crucial technique in modern synthetic chemistry (Bates et al., 2004).

  • Antimicrobial Activity Study

    Kadian et al. (2012) synthesized novel benzoxazine analogues, including sulfanyl derivatives, and evaluated their antibacterial activity, contributing to pharmaceutical research (Kadian et al., 2012).

  • Pharmacological Properties in Drug Discovery

    Maliszewska-Guz et al. (2005) explored the cyclization of thiosemicarbazides to triazole and thiadiazole derivatives and evaluated their pharmacological properties, emphasizing their relevance in drug discovery (Maliszewska-Guz et al., 2005).

  • Antidiabetic Agents in Therapeutic Chemistry

    Abbasi et al. (2020) synthesized novel bi-heterocycles as potential anti-diabetic agents, highlighting the role of sulfanyl derivatives in therapeutic chemistry (Abbasi et al., 2020).

  • Antihypertensive α-Blocking Agents in Pharmacology

    Abdel-Wahab et al. (2008) synthesized thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents, demonstrating the pharmaceutical application of these compounds (Abdel-Wahab et al., 2008).

  • Heterocyclic γ-Amino Acids in Protein Mimetics

    Mathieu et al. (2015) developed a chemical route to heterocyclic γ-amino acids, essential in designing protein mimetics (Mathieu et al., 2015).

properties

IUPAC Name

2-[(2-amino-1,3-thiazol-4-yl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S2/c7-6-8-4(2-12-6)1-11-3-5(9)10/h2H,1,3H2,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGCGBONOSWMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653409
Record name {[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid

CAS RN

874508-46-0
Record name {[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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